4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid
Overview
Description
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid: is an organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a butanoic acid backbone with a keto group at the fourth position
Mechanism of Action
Target of Action
Compounds with similar trimethoxyphenyl (tmp) functional groups have been reported to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein .
Mode of Action
Similar compounds have been shown to trigger caspase activation by a possible oxidative mechanism and inhibit erks phosphorylation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable ketone, such as acetone, in the presence of a base like sodium hydroxide.
Oxidation: The resulting product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.
Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted phenyl rings.
Scientific Research Applications
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
These compounds share the 3,4,5-trimethoxyphenyl group, which contributes to their biological activities. this compound is unique in its structural features and specific applications.
Properties
IUPAC Name |
4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPGSDAYADHUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302693 | |
Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5101-00-8 | |
Record name | 5101-00-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152713 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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